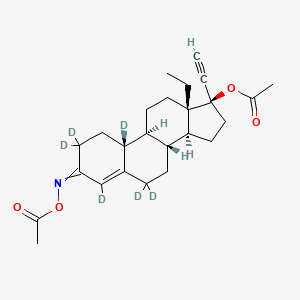

4-Aminoantipyrine-D3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

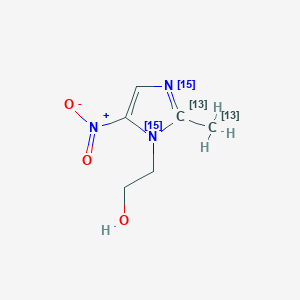

4-Aminoantipyrine-D3 is an analytical standard and reference material . It is a derivative of 4-Aminoantipyrine (AA), which is known for its potential biological activities such as analgesic, anti-inflammatory, antimicrobial, and anticancer properties . The presence of a free amine and a cyclic ketone functionality makes 4-aminoantipyrine an attractive amphoteric substrate for Schiff base formation .

Synthesis Analysis

Three compounds derived from 4-aminoantipyrine (AA) were synthesized and their structures confirmed by melting point, elemental analysis, FT-IR, and 1H-NMR . Other studies have reported the synthesis of Schiff bases derived from 4-aminoantipyrine by reacting with aldehydes/ketones .Molecular Structure Analysis

The molecular structures of the compounds derived from 4-aminoantipyrine were characterized by single-crystal X-ray diffraction and calculated using the density functional theory (DFT) method with 6-31G (d) basis set .Chemical Reactions Analysis

4-Aminoantipyrine forms Schiff bases when treated with aldehydes/ketones, which are used in chemosensing applications . It has also been used in the estimation of phenol .Applications De Recherche Scientifique

Interaction with Bovine Serum Albumin

4-Aminoantipyrine (AAP) is noted for its interaction with bovine serum albumin (BSA), crucial for evaluating AAP's toxicity at the protein level. Spectroscopic techniques and molecular modeling revealed AAP's effective quenching of BSA's intrinsic fluorescence through static quenching. This interaction, mainly through electrostatic forces, causes conformational changes in BSA, exposing internal hydrophobic areas (Teng et al., 2011).

Synthesis of Gold Nanoparticles

AAP has been used as a reducing and capping agent for synthesizing gold nanoparticles (AuNPs), which are then applied in colorimetric sensing of drugs. This innovative application allows for the effective colorimetric determination of drugs in pharmaceutical formulations, showcasing AAP's role in nanoparticle synthesis and drug analysis (Rawat et al., 2014).

Vibrational Spectroscopic Studies

Vibrational spectroscopic studies of AAP, particularly using FTIR and Raman spectra, provide insight into its structural characteristics. These studies are essential for understanding the compound's interactions and stability, relevant in pharmaceutical synthesis (Swaminathan et al., 2009).

Schiff Base Metal Complexes

AAP-derived Schiff base metal complexes have a wide range of applications, including corrosion inhibition, energy harvesting, antimicrobial, and antioxidant activities. These applications demonstrate the versatility of AAP derivatives in various scientific fields (Sakthivel et al., 2020).

DNA Interaction and Biological Assays

AAP derivatives show significant interaction with DNA, affecting its structure and function. This interaction has implications for biomedical research, particularly in understanding the compound's impact on genetic material (Raman et al., 2014).

Synthesis and Evaluation of Analogues

The synthesis of AAP analogues and their evaluation for antibacterial, cytotoxic, and anticonvulsant potentials highlights AAP's role in developing new pharmacological agents. This research area is critical for discovering new drugs and therapies (Ren et al., 2020).

Potential Toxic Effects on Antioxidant Enzymes

Investigating the potential toxic effects of AAP on antioxidant enzymes like copper-zinc superoxide dismutase is crucial for understanding its impact on human health and the environment. These studies contribute to the safe use and disposal of AAP (Teng & Liu, 2013).

Safety And Hazards

4-Aminoantipyrine-D3 may cause eye irritation, skin irritation, gastrointestinal irritation with nausea, vomiting, and may be harmful if swallowed, inhaled, or absorbed through the skin . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, ingestion, and inhalation .

Propriétés

Numéro CAS |

68229-55-0 |

|---|---|

Nom du produit |

4-Aminoantipyrine-D3 |

Formule moléculaire |

C11H10D3N3O |

Poids moléculaire |

206.26 |

Pureté |

95% by HPLC; 98% atom D |

Numéros CAS associés |

83-07-8 (unlabelled) |

Synonymes |

4-Amino-1-methyl-5-methyl-D3-2-phenyl-1,2-dihydropyrazol-3-one; 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1-methyl-5-(methyl-d3)-2-phenyl-(9CI) |

Étiquette |

Antipyrine Impurities |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B602511.png)